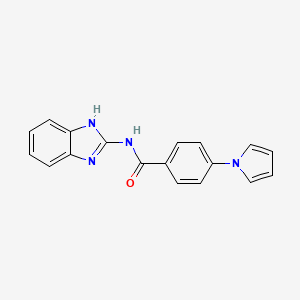

N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide, also known as BPB, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. BPB is a heterocyclic compound that contains both benzimidazole and pyrrole rings, making it a unique and versatile molecule.

Mechanism of Action

Target of Action

The primary targets of N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide are Aurora kinase A and Cyclin-dependent kinase 2 . These kinases play crucial roles in cell cycle regulation, and their dysregulation is often associated with cancer .

Mode of Action

It is known to interact with its targets, potentially altering their activity and disrupting the cell cycle

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its targets. Aurora kinase A and Cyclin-dependent kinase 2 are key players in these pathways, and their inhibition can disrupt normal cell cycle progression . The downstream effects of this disruption could include cell cycle arrest and apoptosis, although further studies are needed to confirm these effects.

Result of Action

Given its targets, it is likely that the compound could induce cell cycle arrest and potentially apoptosis in cancer cells . .

Future Directions

Biochemical Analysis

Biochemical Properties

N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with human glucokinase, an enzyme that plays a crucial role in glucose metabolism. Studies have shown that this compound acts as an allosteric activator of glucokinase, enhancing its catalytic activity . This interaction is mediated through hydrogen bonding with specific residues in the allosteric site of the enzyme, leading to increased glucose phosphorylation and improved glycemic control.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, the compound enhances insulin secretion by activating glucokinase, which increases glucose uptake and metabolism . Additionally, this compound has been shown to influence cell signaling pathways, particularly those involved in glucose homeostasis. It modulates the expression of genes related to insulin production and secretion, thereby improving overall cellular function and metabolic health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the allosteric site of glucokinase, inducing a conformational change that enhances the enzyme’s activity . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions with key residues in the enzyme. Additionally, this compound may inhibit or activate other enzymes involved in glucose metabolism, further contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained improvements in cellular function and metabolic health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively enhances glucokinase activity and improves glycemic control without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hypoglycemia and liver toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. The compound interacts with enzymes such as glucokinase, enhancing glucose phosphorylation and promoting glycolysis . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels, thereby contributing to its overall metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues . Transporters such as glucose transporters may facilitate its uptake into cells, while binding proteins help maintain its intracellular concentration and localization.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with glucokinase and other enzymes involved in glucose metabolism . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy and specificity.

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c23-17(21-18-19-15-5-1-2-6-16(15)20-18)13-7-9-14(10-8-13)22-11-3-4-12-22/h1-12H,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURMUCRMBDMVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4880819.png)

![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-2-furamide](/img/structure/B4880833.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide](/img/structure/B4880839.png)

![N,N-diethyl-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B4880848.png)

![17-(4-bromophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4880849.png)

![1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B4880860.png)

![ethyl 4-[({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B4880867.png)

![7-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4880873.png)

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4880879.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B4880884.png)

![2-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4880891.png)

![ethyl 4-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4880894.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4880907.png)